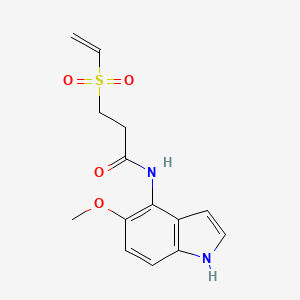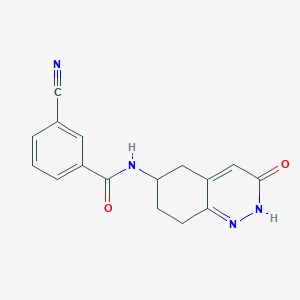![molecular formula C23H21N3O4S B2427121 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895430-61-2](/img/structure/B2427121.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the colorimetric assays established weak COX-1 inhibitory activity of some compounds .Scientific Research Applications
Synthesis and Chemical Properties
- A study conducted by Bobeldijk et al. (1990) described a high-yield synthesis method for a precursor of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide, emphasizing its utility in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).
- Owton et al. (1995) focused on synthesizing analogues of this compound with improved systemic exposure, contributing to the development of new therapeutic agents (Owton et al., 1995).
Biological and Pharmacological Applications
- Borzilleri et al. (2006) identified derivatives of this compound as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with implications for cancer treatment (Borzilleri et al., 2006).
- Research by Vellaiswamy and Ramaswamy (2017) on Co(II) complexes involving this compound revealed fluorescence properties and potential anticancer activity, particularly against breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
- Chawla (2016) synthesized derivatives of this compound, finding them to have significant antimicrobial properties (Chawla, 2016).
Structural and Analytical Studies
- Artheswari et al. (2019) detailed the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into its molecular conformation and interactions (Artheswari et al., 2019).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For instance, some compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Safety and Hazards
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-28-17-8-4-7-16(12-17)22(27)26(14-15-6-5-11-24-13-15)23-25-20-18(29-2)9-10-19(30-3)21(20)31-23/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELFGYLVPQCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

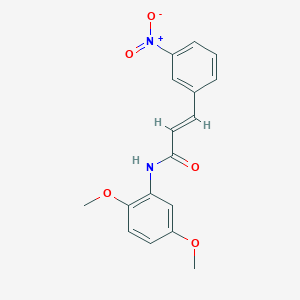
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)
![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)
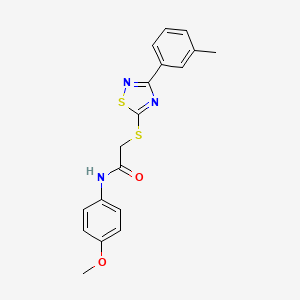
![2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B2427044.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
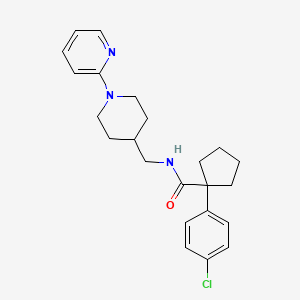
![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)
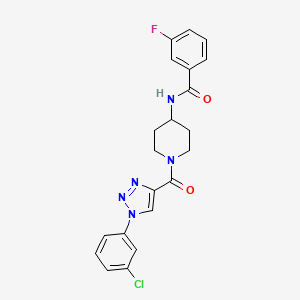
![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)
